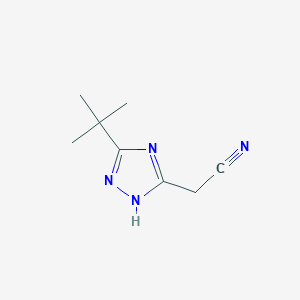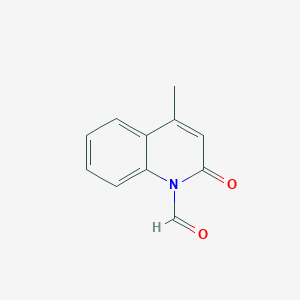
4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Methyl-2-oxoquinoline-1(2H)-carboxylic acid.
Reduction: 4-Methyl-2-oxoquinoline-1(2H)-methanol.
Substitution: 4-Nitro-2-oxoquinoline-1(2H)-carbaldehyde.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde varies depending on its application:
Anticancer Activity: It is believed to exert its effects by inhibiting key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA).
Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to bacterial cell death.
相似化合物的比较
4-Methyl-2-oxoquinoline-1(2H)-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
4-Methyl-2-oxoquinoline-1(2H)-carboxamide: Contains a carboxamide group instead of an aldehyde group.
Uniqueness: 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the aldehyde group allows for a variety of chemical modifications, making it a versatile intermediate in synthetic chemistry .
属性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
4-methyl-2-oxoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8-6-11(14)12(7-13)10-5-3-2-4-9(8)10/h2-7H,1H3 |
InChI 键 |
NWDOMGVOIDOGOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


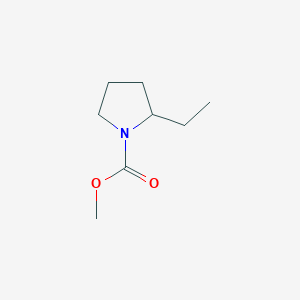
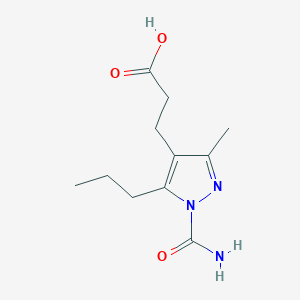
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
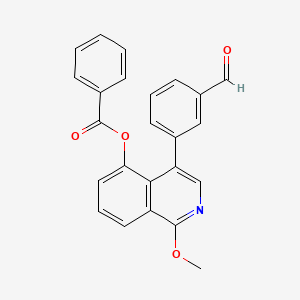
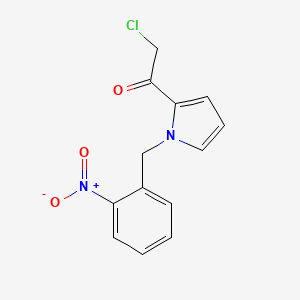
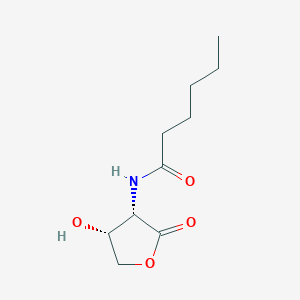
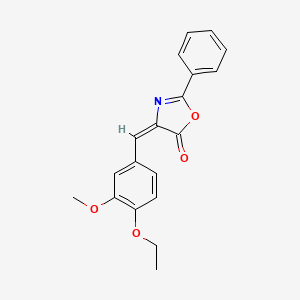
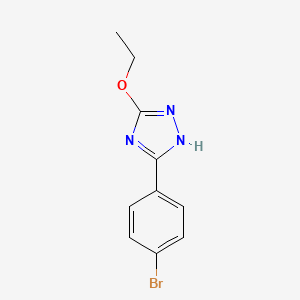


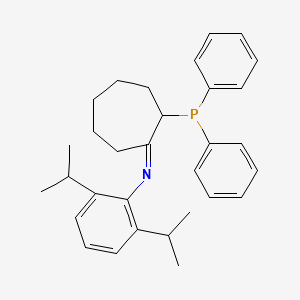
![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
